molecular formula C16H21FN4O3 B178731 N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide CAS No. 154590-43-9

N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide

Cat. No. B178731
CAS RN: 154590-43-9
M. Wt: 336.36 g/mol
InChI Key: DSRPYQXHWUDRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide” is a synthetic compound with the CAS Number: 165800-04-4 . It has a molecular weight of 394.4 and its IUPAC name is N-({(5S)-3-[3-fluoro-4-(4-glycoloyl-1-piperazinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : This compound, along with its derivatives, has been synthesized and evaluated for in vitro antibacterial activity. Some derivatives, such as those containing nitrofuran and nitrothienyl groups, displayed superior antibacterial activities compared to linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).
  • Novel Oxazolidinones as Antibacterial Agents : Various analogues of this compound have been synthesized and showed enhanced in vitro activity against Gram-positive resistant strains compared to linezolid, with some compounds exhibiting promising antibacterial properties (Varshney et al., 2009).

Anticancer Activity

  • Synthesis and Anticancer Evaluation : The compound has been used as a base for synthesizing derivatives that show significant in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma (Boddu et al., 2018).

Synthesis and Characterization

  • Microwave Assisted Synthesis : This compound has been involved in the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, exhibiting antimicrobial activities (Menteşe et al., 2013).
  • Isoxazole Compound Synthesis : Isoxazoline compounds synthesized using this compound have demonstrated notable anti-tumor activities (Hao-fei, 2011).

Novel Derivatives and Their Applications

  • Synthesis of Novel Derivatives : Derivatives of this compound have been synthesized for potential use as anti-inflammatory agents, showing significant activity in this domain (Sunder & Maleraju, 2013).
  • Stability Assessment : The stability of triazolyl oxazolidinone derivatives of this compound has been assessed using high-performance liquid chromatography, indicating stability in various media (Phillips et al., 2010).

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H315-H319 . Precautionary measures include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

N-[[3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-11(22)19-9-13-10-21(16(23)24-13)12-2-3-15(14(17)8-12)20-6-4-18-5-7-20/h2-3,8,13,18H,4-7,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRPYQXHWUDRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Reactant of Route 2
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Reactant of Route 3
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Reactant of Route 4
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Reactant of Route 6
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.